molecular formula C18H23N3O2S B6798540 (2S,6R)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide

(2S,6R)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide

Cat. No.: B6798540
M. Wt: 345.5 g/mol
InChI Key: XMYWQSHURFZORG-ZMYVRHLSSA-N
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Description

(2S,6R)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-4-azatricyclo[52102,6]dec-8-ene-4-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, an oxane ring, and a tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the construction of the oxane ring, and the assembly of the tricyclic framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(2S,6R)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S,6R)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole-containing molecules and tricyclic compounds with comparable structures. Examples are:

Uniqueness

What sets (2S,6R)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-4-azatricyclo[52102,6]dec-8-ene-4-carboxamide apart is its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S,6R)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-18(21-9-14-12-1-2-13(7-12)15(14)10-21)20-17-19-8-16(24-17)11-3-5-23-6-4-11/h1-2,8,11-15H,3-7,9-10H2,(H,19,20,22)/t12?,13?,14-,15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYWQSHURFZORG-ZMYVRHLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CN=C(S2)NC(=O)N3CC4C5CC(C4C3)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1C2=CN=C(S2)NC(=O)N3C[C@@H]4[C@H](C3)C5CC4C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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